![molecular formula C17H16ClN3O3 B13888311 tert-butyl 5-[(2-chloropyrimidin-4-yl)oxy]-1H-indole-1-carboxylate](/img/structure/B13888311.png)
tert-butyl 5-[(2-chloropyrimidin-4-yl)oxy]-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-(2-chloropyrimidin-4-yl)oxyindole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a tert-butyl ester group, a chloropyrimidine moiety, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(2-chloropyrimidin-4-yl)oxyindole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group can be introduced through nucleophilic substitution reactions. For example, 2-chloropyrimidine can react with a suitable nucleophile to form the desired product.
Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of tert-butyl 5-(2-chloropyrimidin-4-yl)oxyindole-1-carboxylate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 5-(2-chloropyrimidin-4-yl)oxyindole-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloropyrimidine moiety can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl 5-(2-chloropyrimidin-4-yl)oxyindole-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.
Medicine:
Drug Development: It serves as a precursor for the development of novel therapeutic agents targeting various diseases.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-(2-chloropyrimidin-4-yl)oxyindole-1-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The indole core can also participate in π-π interactions with aromatic residues in proteins, further influencing its activity.
Comparison with Similar Compounds
- tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
- tert-Butyl (2-chloropyrimidin-4-yl)carbamate
- tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate
Comparison:
- Structural Differences: While all these compounds contain the chloropyrimidine moiety, they differ in the nature of the other substituents. For example, tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate contains a piperazine ring, whereas tert-butyl (2-chloropyrimidin-4-yl)carbamate has a carbamate group.
- Unique Properties: tert-Butyl 5-(2-chloropyrimidin-4-yl)oxyindole-1-carboxylate is unique due to the presence of the indole core, which imparts distinct chemical and biological properties compared to the other compounds.
Properties
Molecular Formula |
C17H16ClN3O3 |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
tert-butyl 5-(2-chloropyrimidin-4-yl)oxyindole-1-carboxylate |
InChI |
InChI=1S/C17H16ClN3O3/c1-17(2,3)24-16(22)21-9-7-11-10-12(4-5-13(11)21)23-14-6-8-19-15(18)20-14/h4-10H,1-3H3 |
InChI Key |
YWKRVLOFEVZWIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OC3=NC(=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13888240.png)
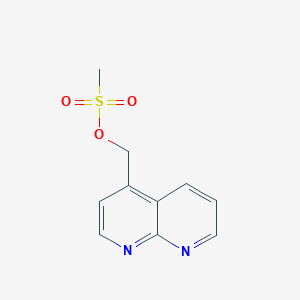

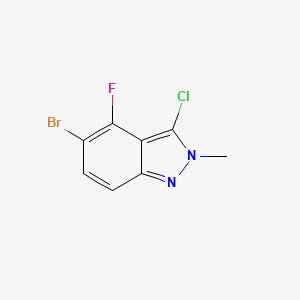
![Ethyl 2-(7-(4-Cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B13888268.png)
![Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate](/img/structure/B13888274.png)
![Dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13888275.png)
![5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine](/img/structure/B13888290.png)
![Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B13888305.png)
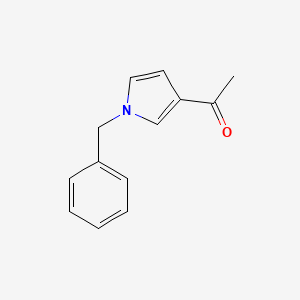
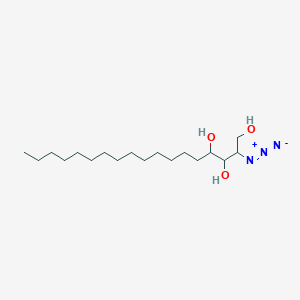
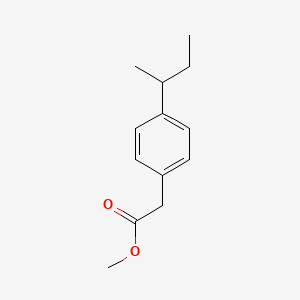
![3-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-5-amine](/img/structure/B13888335.png)
![8-[(1S)-1-aminoethyl]-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one](/img/structure/B13888337.png)
